
1,2-Dichloro-1,2-dimesitylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-dimesitylethane is an organic compound with the molecular formula C20H24Cl2 It is characterized by the presence of two chlorine atoms and two mesityl groups attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-1,2-dimesitylethane typically involves the chlorination of 1,2-dimesitylethane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1,2-Dichloro-1,2-dimesitylethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dimesitylethane or other reduced derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-dimesitylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,2-dimesitylethane involves its interaction with molecular targets through its chlorine atoms and mesityl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,2-dimesitylethane can be compared with other similar compounds such as:
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,1,2-trifluoroethane: A compound with both chlorine and fluorine atoms, used as a refrigerant.
Eigenschaften
CAS-Nummer |
31039-87-9 |
|---|---|
Molekularformel |
C20H24Cl2 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
2-[1,2-dichloro-2-(2,4,6-trimethylphenyl)ethyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |
InChI-Schlüssel |
ILTZLIFBJJODCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
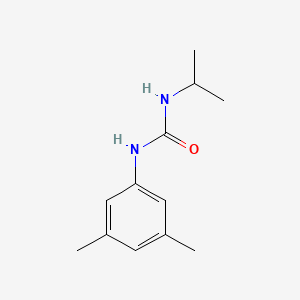

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
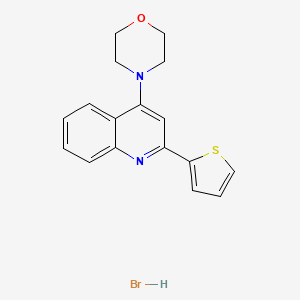


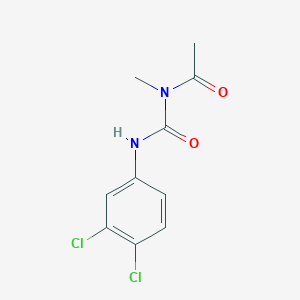
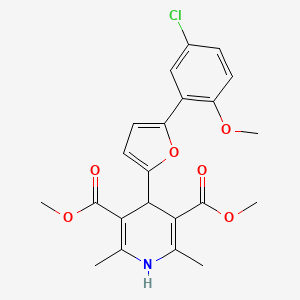
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)

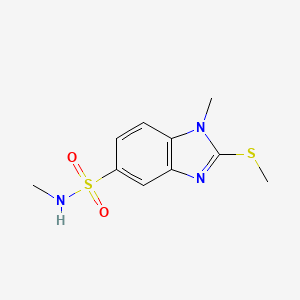
![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
